Puerarin

Catalog No.
S531574
CAS No.
3681-99-0
M.F
C21H20O9
M. Wt
416.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Puerarin

CAS Number

3681-99-0

Product Name

Puerarin

IUPAC Name

7-hydroxy-3-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one

Molecular Formula

C21H20O9

Molecular Weight

416.4 g/mol

InChI

InChI=1S/C21H20O9/c22-7-14-17(26)18(27)19(28)21(30-14)15-13(24)6-5-11-16(25)12(8-29-20(11)15)9-1-3-10(23)4-2-9/h1-6,8,14,17-19,21-24,26-28H,7H2/t14-,17-,18+,19-,21+/m1/s1

InChI Key

HKEAFJYKMMKDOR-VPRICQMDSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

NPI-031G; NPI031G; NPI 031G; Puerarin

Canonical SMILES

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3C4C(C(C(C(O4)CO)O)O)O)O)O

Isomeric SMILES

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3[C@H]4[C@H](C([C@@H](C(O4)CO)O)O)O)O)O

The exact mass of the compound Puerarin is 416.1107 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 380711. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Isoflavones - Supplementary Records. It belongs to the ontological category of hydroxyisoflavone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Puerarin (CAS 3681-99-0), chemically identified as daidzein-8-C-glucoside, is a highly stable isoflavone C-glycoside predominantly isolated from the root of Pueraria lobata [1]. In industrial and pharmacological procurement, it is highly valued not merely as a botanical marker, but as a structurally unique active pharmaceutical ingredient (API) and analytical standard. Its defining carbon-carbon (C-C) glycosidic linkage fundamentally alters its physicochemical properties compared to standard O-glycosides, granting it superior aqueous solubility and profound resistance to enzymatic degradation [1]. These baseline attributes make high-purity puerarin a critical material for formulation scientists and researchers developing stable cardiovascular, neurological, and metabolic therapeutics where standard isoflavones fail due to poor bioavailability or rapid hydrolysis.

Procuring crude Pueraria extracts or substituting puerarin with closely related isoflavones like daidzein (its aglycone) or daidzin (its O-glycoside) leads to severe formulation bottlenecks and contradictory experimental data. Daidzein possesses extremely poor water solubility, making it unsuitable for high-concentration aqueous formulations and often causing precipitation in in vitro assays [1]. Furthermore, standard O-glycosides like daidzin are rapidly hydrolyzed by intestinal β-glucosidases into aglycone metabolites, whereas puerarin's C-glycosidic bond allows it to be absorbed largely intact [2]. Most critically, crude botanical extracts contain a mixture of both puerarin and daidzin. Because daidzin has been shown to exert antagonistic, opposing effects on glucose tolerance compared to puerarin [2], utilizing crude mixtures introduces confounding variables that neutralize observable metabolic efficacy. Consequently, reproducible pharmacokinetic and metabolic profiling strictly requires >98% pure puerarin.

Aqueous Solubility for Liquid Formulation and Injectables

Puerarin exhibits drastically higher hydrophilicity than its aglycone counterpart, daidzein. The introduction of the glucose moiety via a C-glycosidic linkage yields a water solubility of approximately 1.1 × 10^-2 M, compared to a mere 5.3 × 10^-6 M for daidzein [1]. This nearly 2000-fold increase in aqueous solubility is a critical procurement factor for researchers developing liquid formulations, microemulsions, or intravenous injectables, where the severe lipophilicity of aglycone isoflavones typically causes precipitation or requires undesirable concentrations of organic co-solvents.

Evidence DimensionWater Solubility at 25°C
Target Compound Data1.1 × 10^-2 M
Comparator Or BaselineDaidzein (Aglycone): 5.3 × 10^-6 M
Quantified Difference~2075-fold higher aqueous solubility
ConditionsAqueous solvent, standard temperature

Enables the development of aqueous-based injectables and high-concentration in vitro assays without the confounding toxicity of heavy DMSO or co-solvent use.

Resistance to Intestinal and Enzymatic Hydrolysis

Unlike common O-glycosylated isoflavones such as daidzin, puerarin features a highly stable carbon-carbon (C-8) glycosidic bond. This C-glycosidic linkage confers strict metabolic stability against β-glucosidase hydrolysis in the gastrointestinal tract[1]. While daidzin is rapidly hydrolyzed into the aglycone daidzein upon oral administration, puerarin is absorbed largely intact into the bloodstream [2]. For pharmacokinetic modeling and drug design, procuring the C-glycoside ensures that the observed in vivo efficacy is driven by the intact molecule rather than an unpredictable cascade of aglycone metabolites.

Evidence DimensionSusceptibility to β-glucosidase hydrolysis
Target Compound DataResistant (absorbed intact)
Comparator Or BaselineDaidzin (O-glycoside): Rapidly hydrolyzed to aglycone
Quantified DifferenceFundamental shift from pro-drug behavior (O-glycoside) to stable API (C-glycoside)
ConditionsIn vivo intestinal absorption and enzymatic assay models

Provides a metabolically stable scaffold for oral drug development, preventing the rapid degradation that limits the clinical utility of standard O-glycosides.

Divergent Glucose Homeostasis Activity vs. Analogs

Procuring high-purity puerarin is essential for metabolic research because crude Pueraria extracts contain structurally similar analogs that exert directly antagonistic effects. In C57BL/6J-ob/ob mouse models of type 2 diabetes, intraperitoneal administration of puerarin significantly improves glucose tolerance and blunts the rise in blood glucose [1]. In stark contrast, daidzin (the O-glucoside analog present in the same plant source) actively impairs glucose tolerance compared to saline controls [1]. This functional divergence mandates the use of isolated, high-purity puerarin to avoid confounding variables in metabolic assays.

Evidence DimensionEffect on blood glucose tolerance (C57BL/6J-ob/ob mice)
Target Compound DataSignificantly improves glucose tolerance
Comparator Or BaselineDaidzin (O-glucoside): Impairs glucose tolerance
Quantified DifferenceOpposing physiological effects (Antagonistic)
ConditionsIntraperitoneal administration with 14C-glucose tracking in diabetic mouse models

Forces the procurement of >98% pure puerarin for metabolic syndrome research, as crude extracts containing daidzin will yield contradictory or neutralized efficacy data.

Aqueous Intravenous Formulation Development

Due to its ~2000-fold higher aqueous solubility compared to daidzein, puerarin is the preferred isoflavone scaffold for developing liquid formulations, microemulsions, and intravenous injectables [1]. It allows formulation scientists to achieve therapeutic dosing concentrations without relying on high volumes of lipophilic carriers or toxic co-solvents.

Metabolic Syndrome and Type 2 Diabetes Modeling

In metabolic research, high-purity puerarin is required to accurately model glucose homeostasis improvements. Because its O-glycoside analog (daidzin) exerts an opposing, antagonistic effect on glucose tolerance[2], researchers must procure the isolated C-glycoside rather than crude botanical extracts to ensure reproducible, artifact-free in vivo data.

Gut Microbiome Biotransformation Studies

Because the C-glycosidic bond of puerarin resists standard β-glucosidase hydrolysis, it serves as an ideal analytical standard for discovering and characterizing specialized gut microbiota enzymes (such as specific oxidoreductases) capable of C-deglycosylation [3]. It provides a robust baseline for studying the metabolism of highly stable dietary phytochemicals.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

6

Exact Mass

416.11073221 Da

Monoisotopic Mass

416.11073221 Da

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Z9W8997416

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

MeSH Pharmacological Classification

Vasodilator Agents

Pictograms

Irritant

Irritant

Other CAS

3681-99-0

Wikipedia

Puerarin

Dates

Last modified: 08-15-2023
1: Zhao YZ, Zhang L, Gupta PK, Tian FR, Mao KL, Qiu KY, Yang W, Lv CZ, Lu CT. Using PG-Liposome-Based System to Enhance Puerarin Liver-Targeted Therapy for Alcohol-Induced Liver Disease. AAPS PharmSciTech. 2016 Dec;17(6):1376-1382. PubMed PMID: 26753818.
2: Liu X, Mo Y, Gong J, Li Z, Peng H, Chen J, Wang Q, Ke Z, Xie J. Puerarin ameliorates cognitive deficits in streptozotocin-induced diabetic rats. Metab Brain Dis. 2016 Apr;31(2):417-23. doi: 10.1007/s11011-015-9779-5. PubMed PMID: 26686502.
3: Liu CM, Ma JQ, Liu SS, Feng ZJ, Wang AM. Puerarin protects mouse liver against nickel-induced oxidative stress and inflammation associated with the TLR4/p38/CREB pathway. Chem Biol Interact. 2016 Jan 5;243:29-34. doi: 10.1016/j.cbi.2015.11.017. PubMed PMID: 26607348.
4: Li R, Song J, Wu W, Wu X, Su M. Puerarin exerts the protective effect against chemical induced dysmetabolism in rats. Gene. 2016 Dec 31;595(2):168-174. doi: 10.1016/j.gene.2016.09.036. PubMed PMID: 27677221.
5: Zhao J, Cheng Y, Yang C, Lau S, Lao L, Shuai B, Cai J, Rong J. Botanical Drug Puerarin Attenuates 6-Hydroxydopamine (6-OHDA)-Induced Neurotoxicity via Upregulating Mitochondrial Enzyme Arginase-2. Mol Neurobiol. 2016 May;53(4):2200-11. doi: 10.1007/s12035-015-9195-1. PubMed PMID: 25952544.
6: Zhang F, Wang Z, Li M, Lan Y, Chen Y, Wang C. Puerarin attenuates smoke inhalation injury by regulation of Th1/Th2 expression and inhibition of Th17 cells in rats. Int Immunopharmacol. 2015 Sep;28(1):546-53. doi: 10.1016/j.intimp.2015.07.023. PubMed PMID: 26218281.
7: Liu S, Ren HB, Chen XL, Wang F, Wang RS, Zhou B, Wang C, Sun YX, Wang YJ. Puerarin attenuates severe burn-induced acute myocardial injury in rats. Burns. 2015 Dec;41(8):1748-57. doi: 10.1016/j.burns.2015.06.001. PubMed PMID: 26514700.
8: Yang X, Zhang H, Wang J, Zhang Z, Li C. Puerarin decreases bone loss and collagen destruction in rats with ligature-induced periodontitis. J Periodontal Res. 2015 Dec;50(6):748-57. doi: 10.1111/jre.12261. PubMed PMID: 25645818.
9: Zhang J, Guo W, Tian B, Sun M, Li H, Zhou L, Liu X. Puerarin attenuates cognitive dysfunction and oxidative stress in vascular dementia rats induced by chronic ischemia. Int J Clin Exp Pathol. 2015 May 1;8(5):4695-704. PubMed PMID: 26191159; PubMed Central PMCID: PMC4503031.
10: Zhang Y, Wang H, Yu L, Chen J. The Puerarin improves renal function in STZ-induced diabetic rats by attenuating eNOS expression. Ren Fail. 2015 May;37(4):699-703. doi: 10.3109/0886022X.2015.1011500. PubMed PMID: 25707518.
11: Ma Y, Gai Y, Yan J, Li J, Zhang Y. Puerarin Attenuates Anoxia/Reoxygenation Injury Through Enhancing Bcl-2 Associated Athanogene 3 Expression, a Modulator of Apoptosis and Autophagy. Med Sci Monit. 2016 Mar 24;22:977-83. PubMed PMID: 27011313; PubMed Central PMCID: PMC4809386.
12: Yang L, Yao D, Yang H, Wei Y, Peng Y, Ding Y, Shu L. Puerarin Protects Pancreatic β-Cells in Obese Diabetic Mice via Activation of GLP-1R Signaling. Mol Endocrinol. 2016 Mar;30(3):361-71. doi: 10.1210/me.2015-1213. PubMed PMID: 26789107.
13: Liu B, Wu Z, Li Y, Ou C, Huang Z, Zhang J, Liu P, Luo C, Chen M. Puerarin prevents cardiac hypertrophy induced by pressure overload through activation of autophagy. Biochem Biophys Res Commun. 2015 Aug 28;464(3):908-15. doi: 10.1016/j.bbrc.2015.07.065. PubMed PMID: 26188094.
14: Liu B, Tan Y, Wang D, Liu M. Puerarin for ischaemic stroke. Cochrane Database Syst Rev. 2016 Feb 18;2:CD004955. doi: 10.1002/14651858.CD004955.pub3. Review. PubMed PMID: 26891451.
15: Guo HD, Zhang QF, Chen JG, Shangguang XC, Guo YX. Large scale purification of puerarin from Puerariae Lobatae Radix through resins adsorption and acid hydrolysis. J Chromatogr B Analyt Technol Biomed Life Sci. 2015 Feb 1;980:8-15. doi: 10.1016/j.jchromb.2014.12.014. PubMed PMID: 25553536.
16: Wang J, Zhang T, Ma C, Wang S. Puerarin attenuates airway inflammation by regulation of eotaxin-3. Immunol Lett. 2015 Feb;163(2):173-8. doi: 10.1016/j.imlet.2014.12.002. PubMed PMID: 25530546.
17: Ji Y, Jiang P, Yan X. Anticerebral Ischemia-Reperfusion Injury Activity of Synthesized Puerarin Derivatives. Biomed Res Int. 2016;2016:9821767. PubMed PMID: 27807543; PubMed Central PMCID: PMC5078636.
18: Li W, Zhao W, Wu Q, Lu Y, Shi J, Chen X. Puerarin Improves Diabetic Aorta Injury by Inhibiting NADPH Oxidase-Derived Oxidative Stress in STZ-Induced Diabetic Rats. J Diabetes Res. 2016;2016:8541520. doi: 10.1155/2016/8541520. PubMed PMID: 26881260; PubMed Central PMCID: PMC4736809.
19: Ge B, Zhang Z, Lam TT, Zuo Z. Puerarin offsets the anticoagulation effect of warfarin in rats by inducing rCyps, upregulating vitamin K epoxide reductase and inhibiting thrombomodulin. Biopharm Drug Dispos. 2017 Jan;38(1):33-49. doi: 10.1002/bdd.2054. PubMed PMID: 27925234.
20: Gray SL, Lackey BR, Boone WR. Impact of kudzu and puerarin on sperm function. Reprod Toxicol. 2015 Jun;53:54-62. doi: 10.1016/j.reprotox.2015.03.010. PubMed PMID: 25828059.

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